REACTION_SMILES
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[Br:12][CH2:13][CH2:14][CH2:15][CH2:16][N:17]1[C:18](=[O:27])[c:19]2[c:20]([cH:23][cH:24][cH:25][cH:26]2)[C:21]1=[O:22].[CH3:34][N:35]([CH3:36])[CH:37]=[O:38].[K+:28].[K+:29].[O-:30][C:31]([O-:32])=[O:33].[S:1]1[CH2:2][CH2:3][CH2:4][c:5]2[cH:6][cH:7][cH:8][c:9]([OH:11])[c:10]21>>[S:1]1[CH2:2][CH2:3][CH2:4][c:5]2[cH:6][cH:7][cH:8][c:9]([O:11][CH2:13][CH2:14][CH2:15][CH2:16][N:17]3[C:18](=[O:27])[c:19]4[c:20]([cH:23][cH:24][cH:25][cH:26]4)[C:21]3=[O:22])[c:10]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1CCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc2c1SCCC2
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1CCCCOc1cccc2c1SCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |